molecular formula C8H15Cl2FN4 B13888797 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride

4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride

Cat. No.: B13888797
M. Wt: 257.13 g/mol
InChI Key: SGNIDCDDWMDHKM-UHFFFAOYSA-N
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Description

4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine dihydrochloride is a fluorinated piperidine derivative featuring a 4-methyl-1,2,4-triazole substituent. The compound’s structure combines a piperidine ring fluorinated at the 4-position with a triazole moiety, which is substituted with a methyl group at the 4-position of the triazole ring. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C8H15Cl2FN4

Molecular Weight

257.13 g/mol

IUPAC Name

4-fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride

InChI

InChI=1S/C8H13FN4.2ClH/c1-13-6-11-12-7(13)8(9)2-4-10-5-3-8;;/h6,10H,2-5H2,1H3;2*1H

InChI Key

SGNIDCDDWMDHKM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2(CCNCC2)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine typically involves multi-step reactions. One common approach is the reaction of 4-fluoropiperidine with 4-methyl-1,2,4-triazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The fluoro group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole Substitution Variants
  • 4-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride (CAS RN: 1305712-63-3): Structure: Features a cyclopropyl group instead of a methyl group on the triazole. Molecular Formula: C₁₀H₁₆N₄·2ClH (Molecular Mass: 265.18).
  • 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS RN: 1235440-58-0):

    • Structure : Substitutes the triazole with a phenyl group.
    • Impact : The aromatic phenyl group enhances π-π stacking interactions but may reduce solubility compared to the methyl-substituted derivative .
    • Molecular Formula : C₁₃H₁₇ClN₄ (Molecular Mass: 264.76).
Piperidine Substitution Variants
  • 3-(4H-1,2,4-Triazol-3-yl)piperidine Dihydrochloride :

    • Structure : Lacks the 4-fluoro substitution on the piperidine ring.
    • Impact : The absence of fluorine reduces electronegativity and may lower metabolic resistance. Reported melting point: 28–33°C; higher polarity due to the unfluorinated piperidine .
  • 4-(4-Isopropyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride (CAS RN: 1305712-06-4):

    • Structure : Features an isopropyl group on the triazole.
    • Impact : The bulky isopropyl group may hinder receptor binding but improve selectivity. Molecular Weight: 267.20 .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa
Target Compound* C₈H₁₂FCl₂N₄ ~261.11 (calc.) ~320 (Predicted) ~1.30 (Predicted) ~9.8
4-(4-Methyl-4H-triazol-3-yl)piperidine Dihydrochloride C₈H₁₄N₄·2ClH 267.20 331 (Predicted) 1.29 9.84
3-(4H-Triazol-3-yl)piperidine Dihydrochloride C₇H₁₂N₄·2ClH 231.11 N/A N/A N/A

*Note: Data for the target compound is extrapolated from analogs. Fluorine’s electronegativity likely reduces boiling point slightly compared to non-fluorinated analogs.

Biological Activity

Overview

4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a piperidine ring with a fluoro group and a triazole moiety, which are significant for its interaction with biological targets. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine typically involves multi-step reactions. A common method includes the reaction of 4-fluoropiperidine with 4-methyl-1,2,4-triazole under controlled conditions using solvents like ethanol or methanol and catalysts to enhance yield and purity.

Properties

PropertyValue
Molecular FormulaC8H15Cl2FN4
Molecular Weight257.13 g/mol
IUPAC Name4-fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
CAS Number2940962-17-2

Antimicrobial and Antifungal Properties

Research indicates that the compound exhibits notable antimicrobial and antifungal activities. The triazole ring is known for its ability to interact with enzymes involved in fungal cell wall synthesis, potentially inhibiting their activity .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The presence of the triazole group can inhibit enzyme activity by mimicking substrate structures or by binding to active sites. Additionally, the fluoro group may enhance binding affinity and stability, further contributing to its biological effects .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antiviral Activity : Compounds similar to 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine have shown antiviral properties against various viruses. For instance, derivatives containing the triazole moiety demonstrated significant antiviral activity against tobacco mosaic virus .
  • Cancer Research : The compound's potential in cancer therapy is being explored due to its ability to inhibit specific pathways involved in tumor growth. Some studies suggest that similar piperidine derivatives can inhibit cell proliferation in various cancer cell lines .

Comparison with Similar Compounds

Compound NameUnique FeaturesBiological Activity
4-FluoropiperidineLacks triazole ringReduced biological activity
4-Methyl-1,2,4-triazoleLacks piperidine ringDifferent pharmacokinetic properties
4-Fluoro-4-(substituted phenyl)piperidineVaries in substituent effectsPotentially enhanced activity

The unique combination of the fluoro group and the triazole ring in 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine enhances its biological activities compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Fluoro-4-(4-methyl-1,2,4-triazol-3-yl)piperidine dihydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including fluorination and triazole ring formation. For example, fluorinated piperidine derivatives often require selective protection of reactive sites (e.g., amine groups) to avoid side reactions during triazole coupling . Purification via recrystallization or column chromatography is critical, as dihydrochloride salts may form hygroscopic byproducts. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) should be optimized to improve yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the piperidine ring conformation, fluorine substituent position, and triazole ring integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and chloride counterion presence .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (if single crystals are obtainable) .
  • Elemental Analysis : Ensures stoichiometric consistency with the dihydrochloride formulation .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Conduct stability assays under varying pH and temperature conditions to determine degradation thresholds. Safety protocols (e.g., fume hood use, PPE) are essential, as similar piperidine derivatives can cause skin/eye irritation .

Advanced Research Questions

Q. What strategies can mitigate conflicting solubility data in different solvent systems?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers at physiological pH.
  • Co-solvent Systems : Use cyclodextrins or surfactants to enhance aqueous solubility for biological assays .
  • Thermodynamic Analysis : Measure solubility via dynamic light scattering (DLS) or isothermal titration calorimetry (ITC) to resolve discrepancies .

Q. How can researchers resolve discrepancies in biological activity data observed across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Control variables like buffer ionic strength, temperature, and cell passage number.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Receptor Binding Studies : Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., triazole coordination with metal ions) .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the piperidine ring in binding pockets over 100-ns trajectories .
  • QSAR Modeling : Corrogate electronic (fluorine’s electronegativity) and steric (piperidine substituents) descriptors with activity data .

Q. How does the fluorine atom influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Compare microsomal half-life with non-fluorinated analogs using liver microsome assays.
  • Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) to evaluate fluorine’s impact on passive diffusion .

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